REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.C([Li])CCC.[Cl:11][C:12]1[N:17]=[CH:16][C:15]([Br:18])=[CH:14][N:13]=1.C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N.O=C1O[C@H]([C@H](CO)O)C([O-])=C1O.[Na+].C(=O)([O-])[O-].[K+].[K+]>C1COCC1.CO>[Br:18][C:15]1[C:14]([C:2]2[S:1][CH:5]=[CH:4][CH:3]=2)=[N:13][C:12]([Cl:11])=[N:17][CH:16]=1 |f:4.5,6.7.8|
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Name
|
|
Quantity
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3.3 g
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Type
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reactant
|
Smiles
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S1C=CC=C1
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Name
|
|
Quantity
|
24 mL
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Type
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reactant
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Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=C(C=N1)Br
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Name
|
|
Quantity
|
17.7 g
|
Type
|
reactant
|
Smiles
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C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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O=C1C(O)=C([O-])[C@H](O1)[C@@H](O)CO.[Na+]
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Name
|
solution
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Quantity
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100 mL
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
|
Details
|
the mixture stirred at −78° C. for 1 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added
|
Type
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STIRRING
|
Details
|
the mixture stirred at −78° C. for 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
The mixture stirred for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
was then warmed to 0° C.
|
Type
|
CUSTOM
|
Details
|
to RT
|
Type
|
STIRRING
|
Details
|
to stir for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified via column chromatography on silica gel (eluting with 100% dichloromethane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC(=NC1)Cl)C=1SC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |